2-Chloro-6,7-dimethoxy-3-methylquinoline
Description
2-Chloro-6,7-dimethoxy-3-methylquinoline is an organic compound with the molecular formula C12H12ClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKKWBQAXORHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethoxy-3-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-3-methylquinoline with methoxy reagents in the presence of a catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-dimethoxy-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted quinolines with various functional groups.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include dihydroquinolines.
Scientific Research Applications
2-Chloro-6,7-dimethoxy-3-methylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-3-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloroquinoline: Shares the chloroquinoline core but lacks the methoxy and methyl groups.
6,7-Dimethoxyquinoline: Similar structure but without the chloro and methyl groups.
3-Methylquinoline: Lacks the chloro and methoxy groups.
Uniqueness: 2-Chloro-6,7-dimethoxy-3-methylquinoline is unique due to the combination of its chloro, methoxy, and methyl substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
Biological Activity
2-Chloro-6,7-dimethoxy-3-methylquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorine atom at the second position and two methoxy groups at the sixth and seventh positions of the quinoline ring, along with a methyl group at the third position. This unique arrangement enhances its lipophilicity and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a potential candidate for antibiotic development. The presence of chlorine and methoxy groups contributes to its interaction with microbial targets.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation.
Case Study: Anticancer Effects
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 25 to 100 µM. The IC50 value was determined to be approximately 40 µM, indicating potent anticancer activity.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- DNA Intercalation : The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells could lead to cell death.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Condensation Reactions : Utilizing appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introducing the chlorine and methoxy groups through electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
